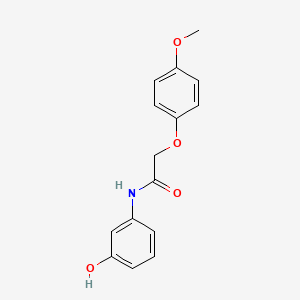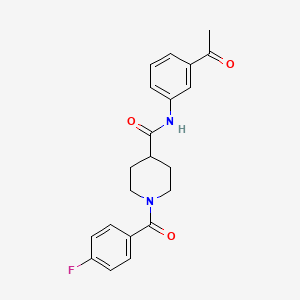![molecular formula C19H23N3O4S B5101536 N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5101536.png)
N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Its unique mechanism of action has made it a promising candidate for the development of new cancer therapies.
Mécanisme D'action
N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide inhibits the activity of NAE by binding to its active site. This prevents the activation of the NEDD8 protein, which is required for the proper functioning of several cellular processes, including DNA repair and cell cycle progression. N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide-induced inhibition of NAE leads to the accumulation of DNA damage and cell cycle arrest, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects
N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells in vitro and in vivo. It also inhibits the growth of cancer cells in animal models of several different types of cancer, including leukemia, lymphoma, and solid tumors. Additionally, N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide has been shown to sensitize cancer cells to other chemotherapy agents, enhancing their effectiveness.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide has several advantages for use in scientific research. It is a small molecule inhibitor, making it easy to administer and study in vitro and in vivo. It has also been shown to have a high degree of selectivity for NAE, minimizing the risk of off-target effects. However, N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide has limitations in terms of its solubility and stability, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several potential future directions for the study of N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide. One area of interest is the development of combination therapies that incorporate N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide with other chemotherapy agents to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide and its potential use in the treatment of different types of cancer. Finally, the development of more stable and soluble formulations of N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide could expand its use in scientific research.
Méthodes De Synthèse
The synthesis of N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with isobutylamine, followed by the addition of methylsulfonyl chloride to form the final product. The synthesis of N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which plays a crucial role in the regulation of cell cycle progression and DNA repair. By inhibiting NAE, N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide disrupts the normal functioning of cancer cells, leading to their death.
Propriétés
IUPAC Name |
2-[[2-(methanesulfonamido)benzoyl]amino]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-13(2)12-20-18(23)14-8-4-6-10-16(14)21-19(24)15-9-5-7-11-17(15)22-27(3,25)26/h4-11,13,22H,12H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGWXURHMJJHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5101458.png)
![3-chloro-5-(4-chlorophenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5101460.png)
![2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5101461.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101467.png)

![N-[2-(aminocarbonyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5101473.png)
![N~2~-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-leucinamide](/img/structure/B5101475.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5101480.png)
![5-{3-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101487.png)



![3-[2-(3-bromophenyl)-2-oxoethyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B5101526.png)
